![molecular formula C11H9N3O B3023503 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile CAS No. 7455-91-6](/img/structure/B3023503.png)
3-(4-oxoquinazolin-3(4H)-yl)propanenitrile
Overview
Description
3-(4-oxoquinazolin-3(4H)-yl)propanenitrile is a chemical compound that belongs to the quinazolinone family, characterized by a fused bicyclic structure consisting of a benzene ring joined to a pyrimidine ring. The compound features a nitrile group attached to a quinazolinone core, which is a versatile intermediate for the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through different methods. For instance, the synthesis of 4,5-dihydrooxazolo[5,4-c]isoquinolines, which are structurally related to quinazolinones, has been reported using a TfOH-promoted formal [3 + 2] cycloaddition of 4-diazoisoquinolin-3-ones and nitriles . This method features simple operation, metal-free and mild reaction conditions, and a broad substrate scope, which could potentially be applied to the synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a 4-oxoquinazolin-3(4H)-yl moiety. This core structure is pivotal in the biological activity of these compounds. The stereochemistry of related compounds, such as 1,3,2-oxazaphosphorino[4,3-a]isoquinolines, indicates that the substituents and the configuration at specific positions can influence the overall molecular conformation .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions due to the presence of reactive sites in their structure. For example, the nitrile ylide derived from benzonitrilio-2-propanide can participate in 1,3-dipolar cycloadditions with quinones to form spirocyclic oxazolines . This reactivity could be extrapolated to the synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile, where the nitrile group could engage in similar cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives has been achieved under ultrasound irradiation, which suggests that 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile could also be synthesized using such green chemistry approaches . The synthesized quinazolinone derivatives exhibit potent biological activities, such as tyrosinase inhibition, which is indicative of the potential applications of 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile is bacterial cells, particularly those of the Gram-positive and Gram-negative varieties . The compound has been shown to have potent antibacterial activity, making it a promising candidate for the development of new antibiotics .
Mode of Action
3-(4-oxoquinazolin-3(4H)-yl)propanenitrile interacts with its targets by impairing the integrity of bacterial cell membranes . This disruption of the cell membrane structure inhibits the growth of bacteria, leading to their eventual death .
Biochemical Pathways
The compound’s ability to disrupt bacterial cell membranes suggests that it likely interferes with essential cellular processes such as nutrient uptake, waste excretion, and maintenance of cellular homeostasis .
Result of Action
The primary result of 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile’s action is the inhibition of bacterial growth and the eventual death of bacterial cells . This is achieved through the compound’s disruption of bacterial cell membranes, which prevents the bacteria from carrying out essential cellular processes .
properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-6-3-7-14-8-13-10-5-2-1-4-9(10)11(14)15/h1-2,4-5,8H,3,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNCDUJYUDSEKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399164 | |
Record name | 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxoquinazolin-3(4H)-yl)propanenitrile | |
CAS RN |
7455-91-6 | |
Record name | 3-(4-oxoquinazolin-3(4H)-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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